Diethylumbelliferyl phosphate is an organophosphate compound primarily recognized for its role as a selective inhibitor of cholesterol ester hydrolase. This compound has garnered attention in biochemical research due to its significant impact on steroidogenesis, particularly by interfering with cholesterol transport mechanisms within steroidogenic cells. Its chemical formula is and it has a molecular weight of 312.25 g/mol.
Diethylumbelliferyl phosphate is synthesized from diethyl phosphite and umbelliferone, a compound derived from various plants. The compound falls under the category of organophosphates, which are esters of phosphoric acid and are commonly used in biochemical research for their ability to inhibit specific enzyme activities.
The synthesis of diethylumbelliferyl phosphate involves the following steps:
The reaction mechanism involves nucleophilic attack by the hydroxyl group of umbelliferone on the phosphorus atom of diethyl phosphite, leading to the formation of diethylumbelliferyl phosphate and the release of ethanol.
Diethylumbelliferyl phosphate participates in various biochemical reactions, primarily as an inhibitor of cholesteryl ester hydrolase.
The inhibition mechanism is dose-dependent and correlates with decreased levels of steroidogenic acute regulatory proteins, essential for progesterone synthesis in steroidogenic cells .
Diethylumbelliferyl phosphate's primary mechanism involves inhibition of cholesteryl ester hydrolase activity, which is crucial for cholesterol mobilization in steroidogenic cells.
Studies indicate that cells treated with diethylumbelliferyl phosphate show a significant reduction in both progesterone synthesis and lactate production under cAMP stimulation .
Diethylumbelliferyl phosphate is utilized in various scientific applications:
Diethylumbelliferyl phosphate (DEUP) disrupts steroidogenesis primarily by targeting the cAMP/protein kinase A (PKA) signaling axis. In MA-10 mouse Leydig tumor cells, DEUP blocks cAMP-stimulated accumulation of the 30-kDa mitochondrial StAR protein—the primary mediator of cholesterol transport into mitochondria. This inhibition is dose-dependent and correlates with reduced progesterone synthesis. Crucially, DEUP does not directly inhibit PKA enzymatic activity, as evidenced by unaffected cytosolic PKA in treated cells and unaltered activity of purified PKA in vitro. Instead, DEUP interferes with a downstream component of the cAMP/PKA pathway required for StAR induction. The compound's effect persists even after removal from cell cultures, suggesting it targets a stable signaling intermediary rather than acutely labile proteins [1] [3].
Table 1: DEUP's Effects on Key Steroidogenic Parameters in MA-10 Leydig Cells
Parameter | Effect of DEUP | Dose Dependency | Correlation with Progesterone Inhibition |
---|---|---|---|
Mitochondrial StAR accumulation | Significant reduction | Dose-dependent | Direct correlation |
Cytosolic PKA activity | No change | Not observed | No correlation |
Lactate production (cAMP-dependent) | Inhibition | Dose-dependent | Parallels steroidogenesis inhibition |
Recovery after DEUP removal | >24 hours for functional recovery | N/A | Matches StAR recovery timeline |
DEUP acts as a potent cholesteryl ester hydrolase inhibitor (IC₅₀ = 11.6 μM), preventing liberation of free cholesterol from cytoplasmic lipid droplets. However, its primary steroidogenic blockade occurs at the level of mitochondrial cholesterol import. By inhibiting StAR protein induction (Section 1.1), DEUP prevents the formation of the protein complex necessary for cholesterol shuttling across the mitochondrial intermembrane space. This mechanism was demonstrated using 22(R)-hydroxycholesterol—a membrane-permeable cholesterol analog that bypasses mitochondrial transport requirements. In DEUP-treated MA-10 cells, 22(R)-hydroxycholesterol fully restored progesterone synthesis, confirming that DEUP's site of action is upstream of mitochondrial cytochrome P450scc enzyme activity. This places cholesterol transport—not cholesterol hydrolysis or enzymatic conversion—as DEUP's critical inhibitory target [1] [5] [9].
The recovery kinetics of steroidogenesis after DEUP exposure reveal insights into its mechanism. MA-10 cells require >24 hours to regain steroidogenic capacity following DEUP washout, indicating DEUP affects a long-lived regulatory factor rather than transient signaling components. This contrasts sharply with cycloheximide (translation inhibitor)-treated cells, which recover steroidogenesis within hours. Crucially, constitutively steroidogenic R2C rat Leydig cells—which exhibit persistent StAR expression independent of acute cAMP induction—remain fully resistant to DEUP's inhibitory effects on progesterone synthesis. However, DEUP still inhibits cAMP-stimulated lactate production in R2C cells, confirming that:
Table 2: Contrasting DEUP Effects in MA-10 vs. R2C Leydig Cell Lines
Cell Type | StAR Regulation | Progesterone Synthesis Inhibition | Lactate Production Inhibition | Recovery Time |
---|---|---|---|---|
MA-10 cells | cAMP-dependent induction | Yes (dose-dependent) | Yes | >24 hours |
R2C cells | Constitutive expression | No | Yes (if cAMP-stimulated) | Not applicable |
Table 3: Temporal Dynamics of Steroidogenic Recovery After DEUP Removal
Treatment | Recovery Time to Full Steroidogenic Capacity | Implications for Mechanism |
---|---|---|
DEUP | >24 hours | Targets long-lived factor (transcriptional/structural) |
Cycloheximide | 3-4 hours | Targets short-lived proteins (e.g., StAR half-life ~1.5h) |
Trichlorfon | <12 hours | Direct enzyme inhibition (reversible upon washout) |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0